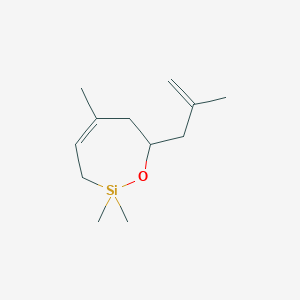![molecular formula C24H26N6O B12610367 2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine CAS No. 648415-39-8](/img/structure/B12610367.png)
2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl groups, furan rings, and guanidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Amiloride-like Pyrazine-carboxamides: These compounds are used as ENaC blockers and have therapeutic applications.
Uniqueness
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is unique due to its specific combination of cyclopropyl, furan, and guanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
648415-39-8 |
|---|---|
分子式 |
C24H26N6O |
分子量 |
414.5 g/mol |
IUPAC名 |
2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C24H26N6O/c25-23(29-19-9-10-19)27-17-5-1-15(2-6-17)21-13-14-22(31-21)16-3-7-18(8-4-16)28-24(26)30-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H3,25,27,29)(H3,26,28,30) |
InChIキー |
PLQHZEOONUBSMP-UHFFFAOYSA-N |
正規SMILES |
C1CC1N=C(N)NC2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)NC(=NC5CC5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)
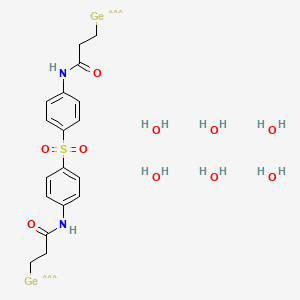
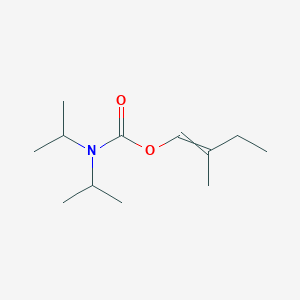
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
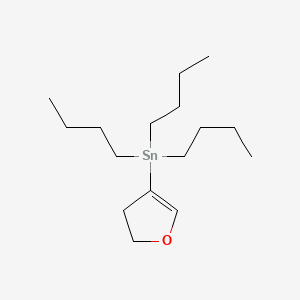
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
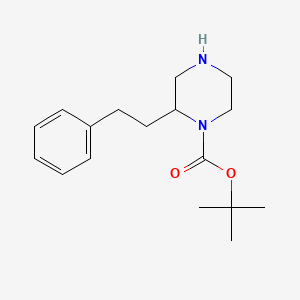
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
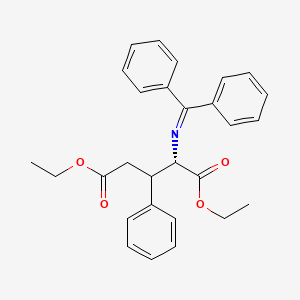
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
